N-propylnaphthalen-1-amine
Description
N-Propylnaphthalen-1-amine (C₁₃H₁₅N) is a secondary amine featuring a naphthalene core substituted with a propyl group at the 1-position. It serves as a key intermediate in synthesizing benzophenoxazinium chlorides, a class of near-infrared (NIR) fluorescent dyes used in bioimaging, photodynamic therapy, and material science . The compound is synthesized via condensation reactions between nitrosophenol derivatives and this compound under acidic conditions, yielding blue solids with high purity . Key physical properties include a melting point of 97.1–100.2°C and distinct FTIR absorption bands at 3405 cm⁻¹ (N–H stretch), 1623 cm⁻¹ (C=C aromatic), and 1151 cm⁻¹ (C–N stretch) .
Structure
3D Structure
Properties
IUPAC Name |
N-propylnaphthalen-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N/c1-2-10-14-13-9-5-7-11-6-3-4-8-12(11)13/h3-9,14H,2,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHOYKONBZHXCFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=CC=CC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70323990 | |
| Record name | N-propylnaphthalen-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70323990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
607-60-3 | |
| Record name | NSC405386 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405386 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-propylnaphthalen-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70323990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-propylnaphthalen-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Common Approaches Include:
- Direct Alkylation of Primary Amines: Reacting naphthalen-1-amine with a propyl halide (e.g., propyl bromide or chloride) under controlled conditions to yield this compound. However, this method can lead to mixtures of mono-, di-, and tri-alkylated products, requiring careful control or protection strategies.
- Reductive Amination: Condensation of naphthalen-1-amine with propanal (propionaldehyde) followed by reduction to the secondary amine. This method is favored for its selectivity and mild conditions.
- Nucleophilic Substitution on Activated Naphthalene Derivatives: Using halomethyl-naphthalene derivatives reacted with propylamine or its derivatives under basic or catalytic conditions.
Specific Preparation Methods for this compound
Reductive Amination Route
This method involves two main steps:
Step 1: Formation of an Imine Intermediate
- Naphthalen-1-amine is reacted with propanal in an organic solvent (e.g., ethanol or toluene) under reflux conditions.
- The reaction forms an imine (Schiff base) intermediate through condensation.
Step 2: Reduction of the Imine
- The imine is reduced to the secondary amine using reducing agents such as sodium borohydride (NaBH4), sodium cyanoborohydride (NaBH3CN), or catalytic hydrogenation (e.g., Pd/C under hydrogen atmosphere).
- This step yields this compound with high selectivity and yield.
- High selectivity for secondary amine.
- Mild reaction conditions.
- Avoids over-alkylation.
| Parameter | Typical Value |
|---|---|
| Solvent | Ethanol, methanol, or toluene |
| Temperature | Reflux (60–110 °C) |
| Reducing Agent | NaBH4 or NaBH3CN |
| Reaction Time | 4–24 hours |
| Yield | 70–90% |
Direct Alkylation of Naphthalen-1-amine
- Naphthalen-1-amine is treated with 1-bromopropane or 1-chloropropane in the presence of a base such as potassium carbonate or sodium hydride.
- The reaction proceeds via nucleophilic substitution, where the amine nitrogen attacks the alkyl halide.
- To minimize over-alkylation, the reaction is often performed with stoichiometric control and sometimes with protecting groups.
| Parameter | Typical Value |
|---|---|
| Base | K2CO3, NaH, or t-BuOK |
| Solvent | DMF, DMSO, or acetonitrile |
| Temperature | 50–100 °C |
| Reaction Time | 6–24 hours |
| Yield | 50–80% |
Amide Intermediate Hydrolysis Route (Adapted from Patent WO2004080945A1)
- A tertiary amide intermediate is prepared by reacting N-propylformamide anion with 1-chloromethylnaphthalene.
- The amide is then hydrolyzed under acidic or basic conditions to yield this compound.
- This method avoids the use of expensive catalysts and hydrogenation equipment.
| Step | Description |
|---|---|
| Amide Formation | N-propylformamide anion + 1-chloromethylnaphthalene in non-polar solvent with mild base and phase transfer catalyst |
| Hydrolysis | Acidic (e.g., aqueous sulfuric acid) or basic hydrolysis to cleave amide to amine |
| Purification | Acid/base extraction and high vacuum distillation |
- Economical and scalable.
- Avoids costly hydrogenation catalysts.
- High purity product with minimal by-products.
Comparative Summary of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Disadvantages | Typical Yield (%) |
|---|---|---|---|---|
| Reductive Amination | Naphthalen-1-amine + propanal + NaBH4 | High selectivity, mild conditions | Requires aldehyde and reducing agent | 70–90 |
| Direct Alkylation | Naphthalen-1-amine + propyl halide + base | Simple, direct | Risk of over-alkylation, by-products | 50–80 |
| Amide Intermediate Hydrolysis | N-propylformamide anion + chloromethylnaphthalene + hydrolysis | Economical, scalable, pure product | Multi-step, requires strong base and phase transfer catalyst | 80–85 |
Research Findings and Notes
- The reductive amination method is widely used for preparing secondary amines due to its efficiency and selectivity, especially for aromatic amines like naphthalen-1-amine.
- The amide intermediate hydrolysis method, as described in patent literature, offers an industrially viable route avoiding expensive catalysts and hydrogenation steps, which is beneficial for large-scale synthesis.
- Direct alkylation, while straightforward, often requires careful optimization to prevent formation of tertiary amines or quaternary ammonium salts.
- Reaction conditions such as temperature, solvent choice, and base strength critically influence the yield and purity of this compound.
- Phase transfer catalysts (e.g., tetra-n-butylammonium bromide) enhance the nucleophilic substitution efficiency in non-polar solvents.
Chemical Reactions Analysis
N-propylnaphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of naphthalene derivatives with oxidized side chains.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, converting the compound into more reduced forms.
Substitution: this compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Alkyl halides in the presence of a base
Major Products Formed:
Oxidation: Naphthalene derivatives with carboxyl or hydroxyl groups
Reduction: Reduced amine derivatives
Substitution: Various substituted naphthalene compounds
Scientific Research Applications
N-propylnaphthalen-1-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-propylnaphthalen-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Reactivity and Functional Differences
Electronic Effects :
- This compound : The propyl group acts as an electron-donating substituent, enhancing the nucleophilicity of the amine group in condensation reactions .
- N-Phenylnaphthalen-1-amine : The phenyl group introduces steric hindrance and electron-withdrawing effects, reducing reactivity in electrophilic substitutions compared to the propyl analog .
- N,N-Dimethylnaphthalen-1-amine : Dimethyl substitution increases steric bulk and electron density, favoring palladium-catalyzed coupling reactions .
- Synthetic Utility: this compound is critical for synthesizing NIR-emitting dyes (e.g., benzophenoxazinium chlorides) due to its balanced electron-donating capacity and moderate steric profile . Chlorinated derivatives like 6-(3-chloropropoxy)-N-propylnaphthalen-1-amine exhibit enhanced reactivity in forming halogenated dyes with redshifted absorption maxima .
Biological Activity
N-propylnaphthalen-1-amine, a compound belonging to the naphthalene derivative class, has garnered attention in recent years for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
This compound is characterized by its unique chemical structure, which contributes to its biological activities. The molecular formula is with a molecular weight of approximately 199.27 g/mol. Its structure includes a naphthalene ring substituted with a propyl amine group, which enhances its lipophilicity and potential bioactivity.
Antifungal Activity
Recent studies have explored the antifungal properties of naphthalene derivatives, including this compound. Research indicates that compounds with similar structures can exhibit significant antifungal activity against various strains of fungi. For instance, derivatives have shown effectiveness against Candida spp., particularly multi-drug-resistant strains, suggesting a potential for therapeutic applications in treating fungal infections .
Table 1: Antifungal Activity of Naphthalene Derivatives
| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Candida albicans | 0.78 µM |
| C34 | C. auris | 0.5 µM |
| C35 | S. cerevisiae | 0.4 µM |
Enzyme Inhibition
This compound has been identified as an inhibitor of certain cytochrome P450 enzymes, particularly CYP1A2 and CYP2D6. This inhibition can influence drug metabolism and pharmacokinetics, potentially leading to drug-drug interactions in clinical settings .
Table 2: Cytochrome P450 Inhibition Profile
| Enzyme | Inhibition Status |
|---|---|
| CYP1A2 | Yes |
| CYP2C19 | No |
| CYP2C9 | No |
| CYP2D6 | Yes |
| CYP3A4 | No |
The biological activity of this compound is believed to involve multiple mechanisms:
- Membrane Disruption : Similar compounds have been shown to disrupt fungal cell membranes, leading to increased permeability and cell death.
- Enzyme Interaction : The ability to inhibit cytochrome P450 enzymes suggests that this compound may alter metabolic pathways in target organisms.
- Reactive Oxygen Species (ROS) Generation : Some studies indicate that naphthalene derivatives can induce oxidative stress in cells, contributing to their antifungal efficacy .
Clinical Implications
A study investigating the use of this compound in combination therapies for resistant fungal infections demonstrated promising results. The compound was administered alongside traditional antifungals, enhancing overall efficacy and reducing resistance development.
Toxicological Assessments
Toxicity studies have indicated that while this compound exhibits biological activity, it also poses certain risks at higher concentrations. Acute toxicity tests revealed potential irritative effects on skin and mucous membranes, necessitating careful consideration in therapeutic applications .
Q & A
Q. What established synthetic methodologies are available for N-propylnaphthalen-1-amine, and how are they optimized?
this compound can be synthesized via condensation of naphthalen-1-amine with propionaldehyde under acidic reflux conditions. For example, a reaction using concentrated hydrochloric acid at reflux yields the compound, followed by purification via column chromatography with dichloromethane/methanol eluents . Alternative approaches, such as reductive amination using catalysts like Pd/NiO (as demonstrated for structurally similar amines), may offer improved yields under milder conditions (e.g., 25°C, H₂ atmosphere) . Optimization typically involves adjusting catalyst loading, solvent choice, and reaction time.
Q. What spectroscopic techniques are employed to characterize this compound?
Nuclear magnetic resonance (NMR) spectroscopy is the primary method for structural validation. For instance, ^1H NMR (400 MHz, CDCl₃) provides detailed chemical shift data to confirm the propyl chain attachment and aromatic substitution pattern . Mass spectrometry (MS) and infrared (IR) spectroscopy further support molecular weight and functional group identification.
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Safety data sheets (SDS) emphasize using personal protective equipment (PPE), including gloves and goggles, and working in a fume hood. In case of skin contact, immediate rinsing with water and medical consultation are advised. Proper disposal must comply with local regulations for amine-containing waste .
Advanced Research Questions
Q. How can researchers mitigate the risk of N-nitrosamine formation during synthesis or storage of this compound?
Secondary amines like this compound are susceptible to nitrosation in the presence of nitrosating agents (e.g., nitrites). Risk mitigation includes:
Q. What strategies resolve discrepancies in reported reaction yields or physicochemical properties of this compound?
Contradictions may arise from variations in synthetic conditions (e.g., catalyst activity, solvent purity) or characterization methods. Researchers should:
Q. How does the structural modification of this compound influence its reactivity in downstream applications?
The naphthalene backbone and propyl chain affect electronic and steric properties. For example:
Q. What advanced purification techniques improve the scalability of this compound synthesis?
Beyond column chromatography, scalable methods include:
- Recrystallization using solvent pairs (e.g., ethanol/water).
- Distillation under reduced pressure for high-purity isolation.
- Solid-phase extraction (SPE) to remove acidic or basic impurities .
Methodological Considerations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
